![molecular formula C10H12BrFOZn B14891851 3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that contains a phenylzinc bromide moiety substituted with a 3’-fluoropropoxy group. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability in tetrahydrofuran.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-fluoropropoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Catalyst: A palladium or nickel catalyst is often used to facilitate the formation of the organozinc compound.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the organozinc reagent.
Industrial Production Methods
In industrial settings, the production of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran for commercial use.
化学反应分析
Types of Reactions
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide are typically substituted aromatic compounds, where the phenyl ring is functionalized with various groups depending on the nature of the coupling partner.
科学研究应用
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, attacking electrophilic centers in the coupling partner. The presence of the 3’-fluoropropoxy group can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound without the 3’-fluoropropoxy group.
4-Fluorophenylzinc bromide: Contains a fluorine atom directly attached to the phenyl ring.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of the 3’-fluoropropoxy group.
Uniqueness
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-fluoropropoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
属性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
bromozinc(1+);3-fluoropropoxymethylbenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-7-4-8-12-9-10-5-2-1-3-6-10;;/h1-2,5-6H,4,7-9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
XIIJXRIFDCBEDD-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COCCCF.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


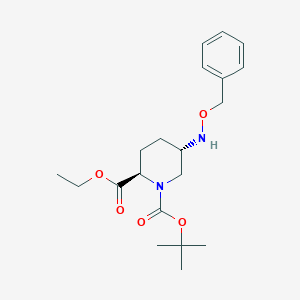
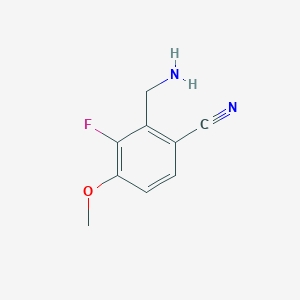
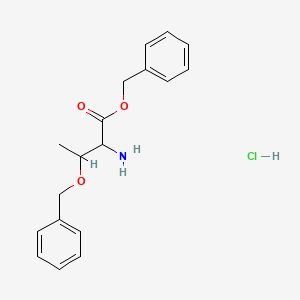
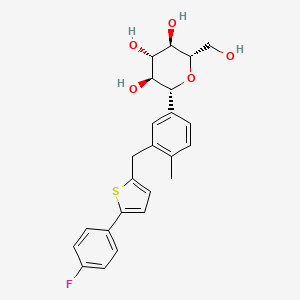
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
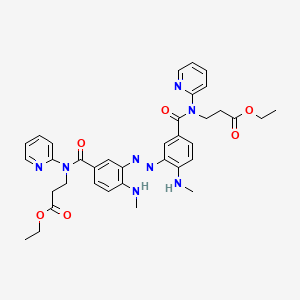
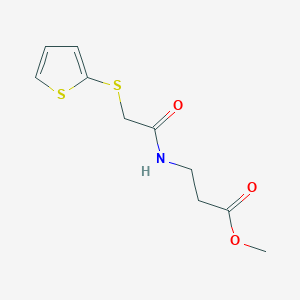
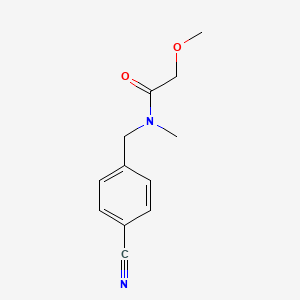
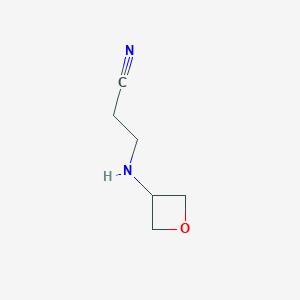
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
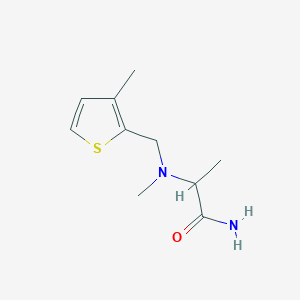
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
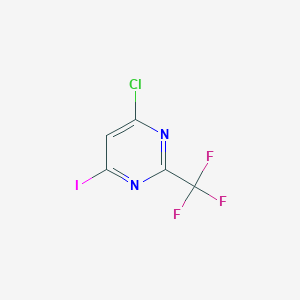
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
